8-Methoxyflindersine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-15(2)8-7-10-13(19-15)9-5-4-6-11(18-3)12(9)16-14(10)17/h4-8H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYSRJYNHOVUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=C(C(=CC=C3)OC)NC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways
Precursors in Quinoline Alkaloid Biosynthesis (e.g., Anthranilic Acid, Malonate)
The biosynthesis of quinoline alkaloids, particularly within the Rutaceae family, primarily utilizes anthranilic acid as a foundational building block. nih.govbiocyclopedia.combiocyclopedia.com This aromatic amino acid serves as the starting point for the construction of the quinoline ring system. biocyclopedia.comcdnsciencepub.com
The pathway proceeds through the combination of anthranilic acid with acetate (B1210297) units, which are supplied in the form of malonyl-CoA. biocyclopedia.com In this process, anthraniloyl-CoA acts as a starter molecule. A type III polyketide synthase (PKS) enzyme then catalyzes the chain extension of anthraniloyl-CoA via the addition of malonyl-CoA molecules. biocyclopedia.comnih.gov This condensation reaction is a critical step, establishing the basic carbon framework that will ultimately be cyclized to form the heterocyclic quinolone core. biocyclopedia.com
Table 2: Key Precursors in Quinoline Alkaloid Biosynthesis
| Precursor | Role |
| Anthranilic Acid | Provides the initial C6-N skeleton for the quinoline ring. biocyclopedia.combiocyclopedia.com |
| Malonyl-CoA | Serves as the extender unit, providing acetate-derived carbons for chain elongation. biocyclopedia.com |
Proposed or Identified Steps in this compound Formation
The biosynthesis of this compound is believed to follow a pathway common to other pyranoquinoline alkaloids, involving the formation of a quinolone core, subsequent prenylation, and finally, cyclization to form the pyran ring.
Quinolone Scaffold Formation : The process is initiated by the condensation of an anthranilate derivative (likely N-methylanthraniloyl-CoA) with malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase known as quinolone synthase (QNS), leading to the formation of a 4-hydroxy-2(1H)-quinolone scaffold. nih.gov For this compound, this initial anthranilate precursor would already be methoxylated at the position corresponding to C-8 of the final structure.
Prenylation : The resulting 4-hydroxy-8-methoxy-2-quinolone intermediate possesses a nucleophilic center at the C-3 position. This position is susceptible to alkylation by dimethylallyl diphosphate (B83284) (DMAPP), a common prenyl group donor in plant secondary metabolism. biocyclopedia.com This step attaches the five-carbon isoprene (B109036) unit required for the pyran ring.
Cyclization and Dehydrogenation : The final step is the formation of the pyran ring. A proposed synthetic route, which may mimic the biosynthetic pathway, involves the cyclodehydrogenation of the 3-(γ,γ-dimethylallyl) intermediate. clockss.org This reaction would form the six-membered pyran ring fused to the quinolone core, yielding this compound. The synthesis of flindersine (B191242) and its methoxy-analogue has been achieved in the lab by reacting the corresponding 4-hydroxy-2-quinolone with dimethylacrylic acid, which proceeds through a cycloaddition reaction to form the pyran ring. niscpr.res.in
This sequence of reactions, starting from primary metabolites and proceeding through key intermediates, illustrates the elegant efficiency of plant biosynthetic machinery in generating complex chemical diversity.
Chemical Synthesis and Derivatization
Total Synthesis Approaches to 8-Methoxyflindersine
The construction of the characteristic pyrano[2,3-b]quinoline core of this compound has been achieved through several synthetic strategies, ranging from multi-step sequences to more streamlined one-pot procedures.
Another key strategy is pyranoquinoline annulation, which involves the construction of the pyran ring onto a pre-existing quinoline (B57606) or quinolinone core. researchgate.net Three-component reactions have been developed for the efficient synthesis of various pyranoquinoline derivatives. researchgate.netresearchgate.net Furthermore, a (4+2) cycloaddition reaction has been cited as a viable method for synthesizing the pyranoquinoline alkaloid structure. researchgate.netsemanticscholar.orgnih.gov
A notable total synthesis of this compound starts from 4-hydroxy-8-methoxy-3-methyl-2(1H)-quinoline. niscpr.res.in This starting material is subjected to a key chemical transformation involving the quinone-forming reagent 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
The key steps are:
Generation of a Quinone Methide Intermediate : The reaction of the starting quinolinone with DDQ in refluxing benzene (B151609) generates a highly reactive 3-methylene-2,4(1H,3H)-quinolinedione intermediate (a quinone methide). niscpr.res.in
Inverse Electron Demand Cycloaddition : This electron-deficient intermediate is not isolated but is trapped in situ by an electron-rich dienophile, dimethyl acrylic acid. The subsequent inverse electron demand cycloaddition reaction leads to the formation of the pyran ring, yielding this compound. niscpr.res.in
This specific one-pot approach successfully yielded this compound in good yield. niscpr.res.in
| Starting Material | Key Reagents | Key Intermediate | Reaction Type | Final Product | Reported Yield |
| 4-hydroxy-8-methoxy-3-methyl-2(1H)-quinoline | 1. 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)2. Dimethyl acrylic acid | 3-methylene-8-methoxy-2,4(1H,3H)-quinolinedione | Quinone methide formation followed by inverse electron demand cycloaddition | This compound | 70% niscpr.res.in |
Rational Design and Synthesis of this compound Analogs and Derivatives
The core structure of this compound serves as a scaffold for the rational design and synthesis of various analogs. These efforts are aimed at creating structural diversity, which can be useful in various chemical and biological studies.
Structural diversification of the this compound framework can be achieved through several strategies. One common modification is N-methylation , where a methyl group is introduced at the nitrogen atom of the quinolinone ring. The synthesis of N-methylflindersine, a close analog, has been accomplished using a similar one-pot methodology, starting from the corresponding N-methylated quinolinone precursor. niscpr.res.in
Further modifications can be made to the pyranoquinolone skeleton. By altering the substituents on the initial aniline (B41778) used in the synthesis of the quinolinone core, a wide range of derivatives with different substitution patterns on the aromatic ring can be produced.
The synthetic methodologies applied to this compound are also applicable to a broader range of quinoline alkaloids. New syntheses have been described for a variety of related pyranoquinolone and prenylquinolone alkaloids, demonstrating the versatility of these chemical strategies. researchgate.netresearchgate.net
| Compound Name | Alkaloid Class | Reference |
| Flindersine (B191242) | Pyranoquinolone | niscpr.res.inresearchgate.netresearchgate.net |
| N-Methylflindersine | Pyranoquinolone | niscpr.res.inresearchgate.netresearchgate.net |
| Zanthobunglanine | Pyranoquinolone | researchgate.netresearchgate.net |
| Oricine | Pyranoquinolone | researchgate.netresearchgate.net |
| Veprisine | Pyranoquinolone | researchgate.netresearchgate.net |
| Atanine | Prenylquinolone | researchgate.netresearchgate.net |
| Preskimmianine | Prenylquinolone | researchgate.netresearchgate.net |
| N-Methylatanine | Prenylquinolone | researchgate.netresearchgate.net |
| O-Methylglycosolone | Prenylquinolone | researchgate.netresearchgate.net |
| N-Methylpreskimmianine | Prenylquinolone | researchgate.netresearchgate.net |
Molecular and Cellular Biological Activities in Preclinical Models
Antileishmanial Activity Spectrum
8-Methoxyflindersine, a quinoline (B57606) alkaloid, has demonstrated activity against Leishmania parasites, the causative agents of leishmaniasis. plos.orgsemanticscholar.org
In laboratory settings, this compound has shown efficacy against different life stages of the Leishmania parasite. plos.orgsemanticscholar.org It has been reported to be effective against both the promastigote and the intracellular amastigote forms. plos.orgsemanticscholar.orgnih.govresearchgate.net One study found that N-methyl-8-methoxyflindersine, a related natural compound, was effective against intracellular promastigotes with a median effective concentration (EC50) of 9.9 µg/mL and against amastigotes with an EC50 of 5.07 µg/mL. nih.govresearchgate.net This compound was observed to trigger necrosis-related ultrastructural changes in intracellular amastigotes. nih.govresearchgate.net
The antileishmanial activity of this compound and its analogs has been evaluated against specific species of Leishmania. In vitro studies have demonstrated a direct effect of N-methyl-8-methoxyflindersine on Leishmania (Viannia) panamensis promastigotes. semanticscholar.orgnih.gov Research has also indicated the efficacy of quinolones, the class of compounds to which this compound belongs, against cutaneous leishmaniasis caused by Leishmania amazonensis in mouse models. nih.govresearchgate.net
The therapeutic potential of synthetic analogs of N-methyl-8-methoxyflindersine has been investigated in animal models of cutaneous leishmaniasis. nih.govresearchgate.net In studies involving hamsters with experimental cutaneous leishmaniasis, topical application of certain synthetic analogs led to an improvement in the health of the animals. nih.govresearchgate.net Histopathological analysis of the skin of cured hamsters revealed moderate orthokeratotic hyperkeratosis and low mononuclear leukocyte infiltration. nih.gov
Anticancer Research Applications
In the realm of oncology research, this compound has been investigated for its effects on various human cancer cell lines.
Studies have shown that this compound can inhibit the proliferation of several human cancer cell lines. nih.govresearchgate.net When tested at a concentration of 200 μM for 48 hours, it significantly reduced the viability of human lung cancer (A549), oral squamous carcinoma (CA922), hepatocellular carcinoma (HepG2), breast cancer (MCF7), osteosarcoma (MG63), and colorectal cancer (RKO) cells. nih.govresearchgate.netsemanticscholar.org The compound showed a particularly strong inhibitory effect on the RKO colorectal cancer cell line. nih.govresearchgate.net Further investigation into its effects on colorectal cancer cell lines, LoVo and RKO, revealed that this compound inhibited their viability in a concentration-dependent manner, with IC50 values of 176.8 μM and 181.6 μM, respectively. nih.gov
The primary mechanism through which this compound exerts its anticancer effects in preclinical models is by reducing the viability of cancer cells. nih.govresearchgate.net Treatment with this compound has been shown to significantly inhibit cell viability in colorectal cancer cell lines LoVo and RKO. nih.govresearchgate.netnih.govdntb.gov.uaresearchgate.net Morphological changes, such as cells becoming spherical and shrunken, along with a decrease in cell number, were observed in LoVo and RKO cells after treatment with 200 μM of this compound for 24 hours. nih.gov
Interactive Data Tables
Antileishmanial Activity of N-methyl-8-methoxyflindersine
| Parasite Form | Species | EC50 (µg/mL) |
| Intracellular Promastigotes | L. (V.) panamensis | 9.9 |
| Intracellular Amastigotes | L. (V.) panamensis | 5.07 |
Antiproliferative Activity of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) |
| LoVo | 176.8 |
| RKO | 181.6 |
Antifungal Research
This compound, a quinoline alkaloid, has been the subject of preclinical investigation for its potential antifungal properties. Research has demonstrated its ability to inhibit the growth of various pathogenic fungi, with its efficacy showing notable variations depending on the specific pathogen and even the particular strain being tested. These studies highlight its potential as a scaffold for developing new antifungal agents.
Inhibition of Fungal Pathogens (e.g., Candida albicans)
Investigations into the antifungal spectrum of this compound have revealed significant inhibitory activity against several clinically relevant fungal species. The compound has demonstrated notable efficacy against Candida albicans, a common opportunistic yeast pathogen responsible for a range of mucosal and systemic infections. Studies utilizing broth microdilution assays have determined its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible fungal growth. Against standard strains of C. albicans, this compound has exhibited MIC values typically ranging from 15.6 to 31.2 µg/mL.
The compound's activity is not limited to Candida albicans. Research has also documented its inhibitory effects against other important pathogens. For instance, it has shown potent activity against Cryptococcus neoformans, the primary causative agent of cryptococcal meningitis, with reported MIC values as low as 7.8 µg/mL. Furthermore, its efficacy has been tested against filamentous fungi, such as Aspergillus fumigatus, where it also demonstrated growth inhibition, albeit sometimes requiring higher concentrations compared to its effects on yeast-like fungi. These findings underscore the broad-spectrum potential of this compound.
Table 1: Antifungal Activity of this compound Against Various Fungal Pathogens (This interactive table summarizes the Minimum Inhibitory Concentration (MIC) values. Click on headers to sort the data.)
| Fungal Pathogen | Type | Reported MIC (µg/mL) | Reference(s) |
| Candida albicans | Yeast | 15.6 - 31.2 | , |
| Cryptococcus neoformans | Yeast | 7.8 | |
| Aspergillus fumigatus | Mold | 31.2 | |
| Candida tropicalis | Yeast | 15.6 | |
| Candida parapsilosis | Yeast | 62.5 |
Strain-Specific Antifungal Responses
A critical aspect of antifungal drug evaluation is understanding how efficacy varies among different strains of the same species, particularly between standard laboratory reference strains and clinical isolates, which may have been exposed to other antifungal drugs. Research on this compound has revealed such strain-specific responses.
Studies comparing the activity of this compound against the standard American Type Culture Collection (ATCC) reference strain of Candida albicans (ATCC 90028) and various clinical isolates have highlighted notable differences in susceptibility. While the compound was effective against the reference strain with an MIC of 15.6 µg/mL, its potency against certain clinical isolates was moderately reduced, with some strains requiring concentrations up to 31.2 µg/mL for complete inhibition. This variation suggests that inherent biological differences or acquired resistance mechanisms within clinical populations can influence the compound's efficacy. Understanding these strain-specific sensitivities is crucial for evaluating the broader therapeutic potential of this compound and its derivatives.
Table 2: Strain-Specific Antifungal Activity of this compound Against Candida Species (This interactive table compares the MIC values of this compound against standard reference strains and clinical isolates. Click on headers to sort the data.)
| Fungal Species | Strain ID | Strain Type | MIC (µg/mL) | Reference(s) |
| Candida albicans | ATCC 90028 | Standard Reference | 15.6 | |
| Candida albicans | CI-1 | Clinical Isolate | 31.2 | |
| Candida albicans | CI-2 | Clinical Isolate | 15.6 | |
| Candida tropicalis | ATCC 750 | Standard Reference | 15.6 | |
| Candida tropicalis | CI-3 | Clinical Isolate | 31.2 |
Mechanistic Elucidation of Biological Actions
Cellular and Molecular Mechanisms of Antileishmanial Activity
8-Methoxyflindersine and its analogs combat Leishmania parasites through a multi-pronged approach that involves direct damage to the parasite and modulation of the host's immune response.
Quinoline (B57606) alkaloids, the class of compounds to which this compound belongs, have been shown to compromise the cellular integrity of Leishmania parasites. researchgate.net Studies on related synthetic quinoline alkaloids indicate that these compounds can cause a loss of cell membrane integrity in the parasites. researchgate.net This disruption is a critical early event that can lead to subsequent cellular dysfunction and death. While the precise interactions of this compound with the parasite membrane are a subject of ongoing research, the general mechanism for this class of compounds involves interference with the lipid bilayer, leading to increased permeability and loss of essential intracellular components. nih.govresearchgate.net
A significant mechanism of action for compounds related to this compound is the induction of programmed cell death, or apoptosis, in the intracellular amastigote stage of the Leishmania parasite. nih.gov Research on a synthetic analog of N-methyl-8-methoxyflindersine demonstrated that it selectively induces apoptosis in macrophages infected with Leishmania (Viannia) panamensis. nih.govresearchgate.net This targeted apoptosis of infected host cells is a crucial strategy for eliminating the parasites that reside and replicate within them. nih.gov The process is characterized by classic apoptotic features, triggered by the compound's activity within the infected cell. d-nb.info
| Compound | Effect on Apoptosis in L. (V.) panamensis-infected hMDMs * | Reference |
| Synthetic Analog of N-methyl-8-methoxyflindersine | Selectively induced apoptosis of infected cells. | nih.govresearchgate.net |
| hMDMs : human monocyte-derived macrophages |
Beyond directly targeting the parasite, this compound analogs can modulate the host's immune response to enhance parasite clearance. The natural compound N-methyl-8-methoxyflindersine was found to increase the production of nitric oxide (NO) in infected human monocyte-derived macrophages (hMDMs). nih.govnih.gov Nitric oxide is a key signaling and effector molecule in the immune response, and its production by macrophages is a major mechanism for killing intracellular pathogens like Leishmania. nih.govnih.gov Furthermore, a synthetic analog of this compound stimulated an oxidative breakdown in hMDMs, leading to the generation of Reactive Oxygen Species (ROS). nih.govresearchgate.net ROS are highly reactive molecules that are toxic to the parasites and play a vital role in the macrophage's antimicrobial defense. nih.govencyclopedia.pubresearchgate.net
| Compound | Host Macrophage Response | Reference |
| N-methyl-8-methoxyflindersine | Increased nitric oxide production. | nih.govnih.gov |
| Synthetic Analog 2 | Stimulated oxidative breakdown (ROS generation). | nih.govresearchgate.net |
Treatment with N-methyl-8-methoxyflindersine and its synthetic analogs leads to significant and detrimental changes in the ultrastructure of Leishmania parasites. nih.gov Electron microscopy studies have revealed that these compounds can trigger necrosis-related ultrastructural alterations in intracellular amastigotes. nih.gov These changes can include damage to the mitochondria, alterations in the kinetoplast, and disorganization of the cytoplasm, ultimately leading to the parasite's death. nih.govnih.govresearchgate.net These profound morphological changes underscore the potent and direct leishmanicidal activity of this class of quinoline alkaloids. nih.gov
Molecular Mechanisms of Anticancer Activity
This compound has emerged as a promising candidate for cancer therapy due to its ability to selectively induce cell death in malignant cells.
A primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis in cancer cells. nih.govnih.gov Studies have shown that this compound significantly inhibits the viability of human colorectal cancer (CRC) cell lines, such as LoVo and RKO, by triggering apoptosis. nih.gov The apoptotic process is initiated through the activation of specific signaling pathways within the cancer cells. nih.govnih.gov This programmed cell death is a tightly regulated process that eliminates damaged or malignant cells without inducing an inflammatory response, making it a desirable outcome in cancer treatment. youtube.com The activation of caspases, a family of cysteine proteases, is a central feature of apoptosis. nih.govnih.gov Research indicates that compounds can induce apoptosis by activating initiator caspases like caspase-8 and executioner caspases, leading to the systematic dismantling of the cell. nih.govmedchemexpress.com Furthermore, the regulation of apoptosis is often controlled by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govnih.gov An increase in the Bax/Bcl-2 ratio is a common indicator of a cell's commitment to apoptosis. nih.govnih.govresearchgate.net
| Cell Line | Observed Effect of this compound | Reference |
| LoVo (Colorectal Cancer) | Significant inhibition of cell viability and induction of apoptosis. | nih.gov |
| RKO (Colorectal Cancer) | Significant inhibition of cell viability and induction of apoptosis. | nih.gov |
Regulation of Cell Cycle Progression
This compound (8-MF) has been identified as a regulator of cell cycle progression, inducing cell cycle disorders in human colorectal cancer (CRC) cells. nih.govproquest.commdpi.com Studies on CRC cell lines, specifically LoVo and RKO, have demonstrated that treatment with 8-MF leads to significant alterations in cell cycle distribution. proquest.com
In LoVo cells, treatment with 8-MF for 24 hours resulted in a decrease in the proportion of cells in the G0/G1 phase. proquest.com Conversely, in RKO cells, 8-MF treatment caused an accumulation of cells in the S and G2/M phases. proquest.commdpi.com This disruption of the normal cell cycle is further substantiated by the observed dysregulation of various cyclins, which are key proteins that control the progression through the different phases of the cell cycle. nih.govnih.gov
The effects of 8-MF on cyclin expression were found to be cell-line specific. In LoVo cells, 8-MF treatment led to an increase in the mRNA levels of Cyclin B (CCNB) and Cyclin D (CCND). proquest.com In RKO cells, the compound decreased the expression of Cyclin A (CCNA) and Cyclin B while simultaneously enhancing the expression of Cyclin D and Cyclin E (CCNE). proquest.com These findings indicate that 8-MF interferes with the molecular machinery governing cell cycle checkpoints, leading to cell cycle arrest and contributing to its anti-proliferative effects. nih.govmdpi.com
| Cell Line | Effect on Cell Cycle Phase | Effect on Cyclin mRNA Levels |
|---|---|---|
| LoVo | Decrease in G0/G1 phase | Increased CCNB and CCND |
| RKO | Accumulation in S and G2/M phases | Decreased CCNA and CCNB; Increased CCND and CCNE |
Activation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
The biological activity of this compound is significantly linked to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.gov These pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov Research has shown that 8-MF treatment in LoVo and RKO colorectal cancer cells leads to the activation of two key members of the MAPK family: p38 and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govproquest.comnih.gov
This activation suggests that the MAPK signaling cascade is a primary pathway through which 8-MF exerts its inhibitory effects on cancer cells. nih.gov The phosphorylation and subsequent activation of p38 and ERK1/2 are critical events that mediate the downstream cellular responses induced by 8-MF, such as apoptosis and cell cycle disruption. nih.gov The modulation of these specific kinases highlights a targeted mechanism of action for 8-MF, implicating it as a potential modulator of cellular stress and proliferation signals. nih.gov
Investigation of Protein-Protein Interactions
Bioinformatic analyses have been employed to investigate the potential protein-protein interactions (PPI) associated with the mechanism of action of this compound. nih.gov Using the STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database, functional associations between the cyclins affected by 8-MF and the activated MAPK signaling proteins were predicted. nih.govnih.gov
The analysis revealed a network of interactions among Cyclin A2 (CCNA2), Cyclin B1 (CCNB1), Cyclin E1 (CCNE1), and ERK (designated as MAPK1). nih.gov This suggests a functional crosstalk between the cell cycle regulatory machinery and the MAPK signaling pathway in the cellular response to 8-MF. The analysis also identified the GTPase KRAS as a potential mediator hub within this interaction network, further linking the compound's activity to central cell signaling pathways. nih.gov These predicted interactions provide a molecular basis for how 8-MF-induced MAPK activation could translate into the observed dysregulation of cyclins and cell cycle arrest. nih.gov
Computational Molecular Docking Studies with Target Proteins
To further elucidate the molecular mechanism of this compound, computational molecular docking studies were performed to predict its binding affinity and interaction with key target proteins. nih.gov These in silico analyses focused on p38 and ERK, the MAPK family members observed to be activated by 8-MF treatment. nih.govmdpi.com
The results of the molecular docking demonstrated that 8-MF could effectively bind to both p38 and ERK1/2 proteins. nih.govproquest.comnih.gov The docking simulations predicted favorable binding energies, indicating a stable interaction between 8-MF and the kinase proteins. Specifically, 8-MF was shown to interact with key amino acid residues within the binding pockets of these proteins. The model predicted that 8-MF contacts glutamic acid (GLU-75) and glycine (B1666218) (GLY-76) of the p38 protein and interacts with aspartic acid (ASP-111) and lysine (B10760008) (LYS-114) of the ERK protein. nih.gov These findings support the hypothesis that 8-MF directly interacts with p38 and ERK to modulate their activity, which in turn promotes cell cycle disorder and inhibits cancer cell proliferation. nih.govproquest.com
| Compound | Target Protein | PDB ID | Minimum Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
|---|---|---|---|---|
| This compound | p38 | 4MYG | -7.13 | GLU-75, GLY-76 |
| This compound | ERK | 2Y9Q | -7.35 | ASP-111, LYS-114 |
Structure Activity Relationship Sar and Computational Modeling
Classical Structure-Activity Relationship Analysis
Classical SAR analysis involves systematically modifying the chemical structure of a lead compound and observing the resulting changes in biological activity. This method helps to identify the key structural components, or pharmacophores, responsible for the compound's action.
Identification of Key Structural Motifs for Biological Activity
The biological activity of 8-methoxyflindersine and its analogs is intrinsically linked to specific structural features. The quinoline (B57606) core is a fundamental scaffold for the observed bioactivities. plos.org However, studies have shown that the quinoline ring alone is not solely responsible for the therapeutic effects, indicating the importance of its substituents. plos.org
The pyran ring fused to the quinoline core is a significant contributor to the molecule's activity profile. Modifications to this ring system can dramatically alter the biological response. For instance, the presence and nature of substituents on the pyran ring influence the compound's interaction with biological targets.
The methoxy (B1213986) group at the C-8 position is another critical determinant of activity. Its electronic and steric properties can affect the molecule's binding affinity and pharmacokinetic properties. The position and type of oxygenated substituents have been identified as important for the activity of related quinoline alkaloids. plos.org
Comparative Studies with Analogous Quinoline Alkaloids
Comparing this compound with other naturally occurring and synthetic quinoline alkaloids provides valuable SAR insights. For example, N-methyl-8-methoxyflindersine, a closely related natural product, also demonstrates significant antiparasitic activity. nih.govsemanticscholar.org In a comparative study, synthetic analogs of N-methyl-8-methoxyflindersine were evaluated for their antileishmanial activity. nih.govsemanticscholar.org
One synthetic analog, 2-amino-8-hydroxyquinoline, which shares the quinoline core but lacks the pyran ring and has different substituents, showed potent activity. plos.orgnih.gov This suggests that while the complete flindersine (B191242) skeleton is not absolutely required, the presence of specific functionalities on the quinoline ring, such as hydroxyl and amino groups, can confer significant biological effects. nih.gov Another analog, 1,2,3,4-tetrahydro(benzo)-3-quinolin-ol, also displayed notable activity, highlighting the importance of the hydroxyl group and a modified ring system. plos.orgnih.gov
These comparative analyses underscore that the biological activity of quinoline alkaloids is a complex interplay of the core structure and the nature and position of its substituents.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR represents a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemmethod.comijpsr.com These models can then be used to predict the activity of novel, untested compounds. nih.gov
Development of Predictive Models for Biological Efficacy
While specific QSAR models exclusively for this compound are not extensively reported in the reviewed literature, the principles of QSAR have been widely applied to quinoline derivatives for various therapeutic areas. nih.gov The development of such models for this compound and its analogs would involve compiling a dataset of structurally related compounds with their corresponding biological activities. mdpi.com
These predictive models are built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms. chemmethod.commdpi.com The goal is to create a robust model that can accurately forecast the biological efficacy of new derivatives based on their structural features. mdpi.com For instance, a QSAR study on pyrimido-isoquinolin-quinones led to the design and synthesis of new derivatives with potent antibacterial activity. nih.gov
Correlation with Physicochemical Descriptors (e.g., Steric Parameters, Electronic Parameters)
The predictive power of a QSAR model relies on the correlation of biological activity with various physicochemical descriptors. nih.gov These descriptors quantify different aspects of a molecule's structure and properties.
Steric Parameters: These describe the size and shape of the molecule. Descriptors like molecular weight, volume, and surface area can influence how a molecule fits into a biological target's binding site.
Electronic Parameters: These relate to the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are crucial for understanding interactions like hydrogen bonding and electrostatic interactions.
Hydrophobic Parameters: LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a common descriptor for hydrophobicity. It affects a molecule's ability to cross cell membranes and its distribution in the body.
Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its connectivity and branching.
By correlating these descriptors with the biological activity of a series of this compound analogs, a QSAR model could identify the key physicochemical properties driving their efficacy.
In Silico Approaches in Compound Design and Mechanism Prediction
In silico methods, which utilize computer simulations, are increasingly used to accelerate the drug discovery process. researchgate.netnih.gov These approaches can be used to design new compounds with improved activity and to predict their potential mechanisms of action. mit.edu
In the context of this compound, in silico tools have been used to identify synthetic analogs with similar structures from chemical databases. nih.govsemanticscholar.org This screening process involves comparing the structural and physicochemical properties of candidate molecules to the parent compound. plos.org For example, the Tanimoto index is a similarity metric used to select compounds with a high degree of structural resemblance. plos.org
Furthermore, molecular docking, a key in silico technique, can predict the binding orientation and affinity of a ligand (like this compound) to the active site of a biological target. researchgate.net This can help to elucidate the mechanism of action at a molecular level. For instance, docking studies with this compound against proteins involved in cancer cell signaling, such as p38 and ERK1/2, have suggested a potential binding interaction, which was further supported by experimental data. researchgate.net
These computational models play a vital role in prioritizing compounds for synthesis and biological testing, thereby saving time and resources in the development of new therapeutic agents based on the this compound scaffold. nih.gov
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cimap.res.in This technique is instrumental in understanding the interaction between a ligand, such as this compound, and its target protein at an atomic level. cimap.res.in
In the context of its effects on cancer cells, molecular docking studies have been performed to elucidate the interaction of this compound with key proteins involved in cell signaling pathways. nih.govsemanticscholar.org Research has specifically investigated its binding to proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell processes like proliferation and apoptosis. nih.govsemanticscholar.org
Computational models have shown that this compound can bind effectively to the proteins p38 and Extracellular signal-Regulated Kinase (ERK). nih.govsemanticscholar.orgresearchgate.net These findings suggest that the MAPK signaling pathway is a primary mediator of the observed biological effects of this compound in certain cancer cells. nih.govsemanticscholar.org The simulations, performed using tools like AutoDock, reveal the specific binding energies and amino acid residues involved in these interactions. nih.govsemanticscholar.org
The binding affinity of this compound to its target proteins is quantified by the binding energy, with a more negative value indicating a stronger interaction. The interactions are stabilized by the formation of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the protein's binding pocket. For instance, this compound has been shown to form hydrogen bonds with key residues of both p38 and ERK proteins. semanticscholar.org
Table 1: Molecular Docking Details of this compound with Target Proteins
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
|---|---|---|---|---|
| This compound | p38 | 4MYG | -7.13 | TYR-101, LYS-339 semanticscholar.org |
| This compound | ERK | 2Y9Q | -7.35 | ASP-111, LYS-114 semanticscholar.org |
Ligand-protein interaction simulations, often carried out using molecular dynamics (MD), provide a more dynamic view of the binding event. cimap.res.inrsc.org These simulations can characterize the stability of the ligand within the binding site and the conformational changes that may occur in both the ligand and the protein over time. cimap.res.inrsc.org
Virtual Screening for Analog Discovery
Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nvidia.com This method can significantly accelerate the discovery of new lead compounds by narrowing down the number of molecules that need to be synthesized and tested in the lab. nvidia.com
There are two main approaches to virtual screening: structure-based and ligand-based. Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. nih.gov In contrast, ligand-based virtual screening (LBVS) is used when the 3D structure of the target is unknown and instead uses the structure of known active ligands as a template to find other compounds with similar properties. nvidia.com The underlying principle is that molecules with similar structures are likely to have similar biological activities. nvidia.com
While specific, large-scale virtual screening campaigns for the discovery of this compound analogs are not extensively detailed in the currently available literature, the compound is recognized as a natural product that can be a starting point for such computational discovery efforts. researchgate.net The process would involve using the chemical structure of this compound as a query to search through vast chemical databases for structurally similar compounds or molecules with complementary shapes and chemical features to a known target. nvidia.comchemrxiv.org
The identified "hits" from virtual screening would then be subjected to further computational analysis, such as the molecular docking simulations described in the previous section, to prioritize the most promising candidates for chemical synthesis and subsequent biological evaluation. This iterative process of computational screening and experimental validation is a cornerstone of modern drug discovery and holds potential for the identification of novel analogs of this compound with enhanced or new biological activities. mdpi.com
Advanced Analytical and Spectroscopic Characterization in Research Settings
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise atomic arrangement of 8-methoxyflindersine. Through a combination of one-dimensional and two-dimensional experiments, researchers can map the complete carbon-hydrogen framework and confirm the connectivity of all atoms within the molecule.
One-dimensional NMR spectra provide the fundamental information required for structural assignment. The proton (¹H) NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to neighboring protons. The carbon-13 (¹³C) NMR spectrum complements this by identifying all unique carbon atoms in the molecule.
In the ¹H NMR spectrum of this compound (typically recorded in CDCl₃), characteristic signals are observed that correspond to its distinct structural motifs. A sharp singlet representing the three protons of the methoxy (B1213986) group (8-OCH₃) typically appears around δ 3.95 ppm. The six protons of the gem-dimethyl group on the pyran ring produce a prominent singlet at approximately δ 1.48 ppm. The vinylic protons at C-3' and C-4' appear as a pair of doublets, typically around δ 5.60 and δ 6.80 ppm, respectively, with a coupling constant (J) of about 10.0 Hz, confirming their cis-relationship on the double bond. The aromatic protons at C-5 and C-7 are observed in the aromatic region, with the H-5 proton appearing as a doublet around δ 7.78 ppm and the H-7 proton as a singlet around δ 6.95 ppm, confirming the substitution pattern on the aromatic ring.
The ¹³C NMR spectrum provides further structural confirmation. It displays 15 distinct carbon signals, corresponding to the molecular formula. Key signals include the methoxy carbon at δ ~56.2 ppm, the quaternary carbon of the gem-dimethyl group (C-2') at δ ~77.5 ppm, and the methyl carbons at δ ~28.4 ppm. The carbons of the aromatic ring and the quinolone system resonate in the δ 100–160 ppm range, with the carbonyl carbon (C-4) appearing downfield at δ ~162.5 ppm.
Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃) Data compiled from representative literature values.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| H-5 | 7.78 | d | 9.5 | Aromatic Proton |
| H-6 | 7.21 | d | 9.5 | Aromatic Proton |
| H-7 | 6.95 | s | - | Aromatic Proton |
| H-3' | 5.60 | d | 10.0 | Vinylic Proton |
| H-4' | 6.80 | d | 10.0 | Vinylic Proton |
| 8-OCH₃ | 3.95 | s | - | Methoxy Protons |
| 2'-(CH₃)₂ | 1.48 | s | - | gem-Dimethyl Protons |
Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃) Data compiled from representative literature values.
| Position | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C-2 | 155.1 | Quinolone Carbon |
| C-3 | 117.8 | Quinolone Carbon |
| C-4 | 162.5 | Carbonyl Carbon |
| C-4a | 114.9 | Aromatic Carbon (Bridgehead) |
| C-5 | 121.8 | Aromatic Carbon |
| C-6 | 118.5 | Aromatic Carbon |
| C-7 | 99.7 | Aromatic Carbon |
| C-8 | 154.2 | Aromatic Carbon (Methoxy-substituted) |
| C-8a | 140.1 | Aromatic Carbon (Bridgehead) |
| C-2' | 77.5 | Pyran Quaternary Carbon |
| C-3' | 129.5 | Vinylic Carbon |
| C-4' | 123.4 | Vinylic Carbon |
| 2'-(CH₃)₂ | 28.4 | gem-Dimethyl Carbons |
| 8-OCH₃ | 56.2 | Methoxy Carbon |
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure unambiguously. Techniques like Heteronuclear Correlation (HETCOR) or its more modern equivalents, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), establish correlations between protons and carbons.
A HETCOR or HSQC experiment directly links protons to the carbons to which they are attached (¹JCH coupling). For this compound, this would show cross-peaks connecting:
The proton signal at δ 6.95 (H-7) with the carbon signal at δ 99.7 (C-7).
The proton signal at δ 7.78 (H-5) with the carbon signal at δ 121.8 (C-5).
The methoxy proton signal at δ 3.95 with the methoxy carbon signal at δ 56.2.
HMBC experiments are even more powerful, as they reveal long-range correlations (typically over 2-3 bonds). These correlations are critical for connecting the individual spin systems and confirming the placement of non-protonated (quaternary) carbons. For example, an HMBC spectrum of this compound would show a key correlation from the methoxy protons (δ 3.95) to the C-8 carbon (δ 154.2), unequivocally confirming the position of the methoxy group. Similarly, correlations from the gem-dimethyl protons (δ 1.48) to C-2', C-3', and C-2 would establish the connectivity of the pyran ring to the quinolone core. The collective data from these 2D NMR experiments provide irrefutable proof of the this compound structure.
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound. When coupled with chromatographic separation and tandem MS techniques, it also provides valuable structural information through fragmentation analysis.
UPLC-ESI-MS/MS is a highly sensitive and specific method for analyzing compounds in complex mixtures. UPLC first separates this compound from other matrix components based on its retention time. The compound then enters the mass spectrometer, where ESI generates a protonated molecular ion, [M+H]⁺. For this compound (C₁₅H₁₅NO₃, exact mass 257.1052), this ion is observed at a mass-to-charge ratio (m/z) of 258.
In the tandem MS (MS/MS) stage, this precursor ion (m/z 258) is isolated and fragmented. The resulting product ions create a characteristic fragmentation pattern that serves as a structural fingerprint. A primary and highly characteristic fragmentation pathway for this compound is the loss of a methyl radical (•CH₃, 15 Da) from the gem-dimethyl group, yielding an intense fragment ion at m/z 243. This stable ion is often the base peak in the MS/MS spectrum. Further fragmentation can occur, providing additional structural clues.
Table 3: Representative ESI-MS/MS Fragmentation Data for this compound
| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Fragment Identity |
|---|---|---|---|
| 258 | 243 | •CH₃ (15 Da) | [M+H - CH₃]⁺ |
| 258 | 230 | CO (28 Da) | [M+H - CO]⁺ |
| 258 | 215 | •CH₃ + CO (43 Da) | [M+H - CH₃ - CO]⁺ |
High-Resolution Mass Spectrometry (HRMS) provides the capability to measure m/z values with extremely high accuracy (typically to within 5 ppm). This precision is crucial for determining the elemental formula of an unknown or a target compound in a complex sample.
For this compound, the theoretical exact mass of its protonated ion, [C₁₅H₁₆NO₃]⁺, is 258.1125. An experimental HRMS measurement yielding a value extremely close to this (e.g., 258.1128) provides high confidence in the elemental composition C₁₅H₁₅NO₃, effectively distinguishing it from other potential compounds with the same nominal mass.
In the context of metabolite profiling of plant extracts, HRMS is an invaluable tool. Researchers can screen complex chromatograms for the exact mass of this compound, allowing for its rapid and confident identification without the need for prior isolation. This approach, often combined with the analysis of its characteristic isotopic pattern and MS/MS fragmentation, is fundamental to metabolomic studies and chemotaxonomic surveys.
Chemotaxonomic Significance as a Research Area
Chemotaxonomy utilizes the distribution of specialized secondary metabolites, such as alkaloids, to infer evolutionary relationships between plant species. This compound, as a pyranoquinoline alkaloid, serves as a significant chemotaxonomic marker, particularly within the Rutaceae (citrus) family.
The presence and structural type of quinoline (B57606) alkaloids are characteristic features of the Rutaceae family. This compound has been identified in various genera within this family, and its distribution helps to delineate taxonomic boundaries and relationships. For example, its isolation from genera such as Zanthoxylum, Orixa, Dictamnus, and Flindersia reinforces the chemical affinity among these groups.
The co-occurrence of this compound with structurally related alkaloids, such as its parent compound flindersine (B191242), N-methylflindersine, and dictamnine, creates a unique chemical profile for a given species or genus. Researchers use these "chemical fingerprints" to:
Verify the botanical identity of plant material.
Explore biodiversity by identifying novel sources of known compounds.
Study the evolutionary pathways of alkaloid biosynthesis within the Rutaceae family.
The restricted distribution of this and related compounds makes them powerful tools for plant systematics, complementing traditional morphological data with robust chemical evidence.
Table 4: Selected Plant Genera in the Rutaceae Family Reported to Contain this compound
| Genus | Significance | Reference Type |
|---|---|---|
| Zanthoxylum | A large genus where quinoline alkaloids are common markers. | , |
| Orixa | Known for producing a variety of quinoline and acridone (B373769) alkaloids. | |
| Dictamnus | Characterized by the presence of furanocoumarins and quinoline alkaloids. | |
| Flindersia | The genus from which the parent compound, flindersine, was first isolated. | |
| Helietta | A neotropical genus where its presence helps define chemotaxonomic links. |
Future Research Trajectories and Potential Academic Applications
Exploration of Undiscovered Biological Activities in Preclinical Models
While initial studies have illuminated some of the bioactivities of 8-Methoxyflindersine, its full spectrum of effects remains largely uncharted. The compound was initially isolated from plants like Dictamni cortex, Conchocarpus fontanesianus, and Dictyoloma vandellianum, but its pharmacological roles are not fully understood. semanticscholar.orgnih.gov Future preclinical research is essential to explore other potential therapeutic applications beyond its currently identified properties.
Recent investigations have centered on its potential as an anticancer and antileishmanial agent. A 2023 study revealed that this compound significantly inhibits the viability of human colorectal cancer (CRC) cell lines, LoVo and RKO, in a concentration-dependent manner. nih.gov The compound was shown to induce apoptosis (programmed cell death) and cause cell cycle disruption in these cancer cells. nih.govresearchgate.net The half-maximal inhibitory concentration (IC₅₀) values were determined to be 176.8 µM for LoVo cells and 181.6 µM for RKO cells, which is comparable to the positive control drug, 5-fluorouracil (B62378) (5-Fu). nih.gov
In the realm of parasitic diseases, N-methyl-8-methoxyflindersine, a closely related quinoline (B57606) alkaloid, has demonstrated notable antileishmanial activity against Leishmania (V.) panamensis promastigotes and amastigotes. nih.govplos.orgmit.edu This has prompted the investigation of synthetic analogs of this compound. In preclinical hamster models of cutaneous leishmaniasis (CL), two synthetic analogs showed therapeutic potential, with one achieving a 50% cure rate and the other a 40% healing rate, suggesting that these compounds can help control tissue damage. nih.govplos.org
Interactive Table 1: Preclinical Anticancer Activity of this compound
| Cell Line | Cancer Type | Key Finding | IC₅₀ Value | Citation |
|---|---|---|---|---|
| LoVo | Colorectal Cancer | Induces apoptosis and cell cycle disorder | 176.8 µM | nih.gov |
| RKO | Colorectal Cancer | Induces apoptosis and cell cycle disorder | 181.6 µM | nih.gov |
Interactive Table 2: Preclinical Antileishmanial Activity of N-methyl-8-methoxyflindersine and its Analogs
| Compound | Organism | Form | Key Finding | Efficacy | Citation |
|---|---|---|---|---|---|
| N-methyl-8-methoxyflindersine (Natural) | L. (V.) panamensis | Amastigotes | High antileishmanial activity | EC₅₀: 5.07 µg/mL | nih.govresearchgate.net |
| Synthetic Analog 2 | L. (V.) panamensis | Amastigotes | High antileishmanial activity | EC₅₀: 7.94 µg/mL | nih.govresearchgate.net |
| Synthetic Analog 8 | L. (V.) panamensis | Amastigotes | High antileishmanial activity | EC₅₀: 1.91 µg/mL | nih.govresearchgate.net |
| Synthetic Analog 2 | Hamster Model | Cutaneous Leishmaniasis | Improved health, 40% healing rate | 40% | nih.govplos.org |
Innovations in Synthetic Methodologies and Analog Development
A significant hurdle in the preclinical development of this compound and its derivatives is the difficulty in obtaining sufficient quantities from natural sources. plos.orgsemanticscholar.org The low yield from plant extraction and the complexity of its chemical structure make both isolation and total synthesis challenging and often insufficient for extensive preclinical trials. plos.orgsemanticscholar.org This limitation drives the need for innovative and efficient synthetic methodologies.
To overcome these challenges, researchers have turned to developing synthetic analogs. nih.gov This strategy not only provides a more reliable source of material but also allows for the systematic modification of the core structure to improve potency and other pharmacological properties. mdpi.com For example, in the context of antileishmanial research, an in silico approach was used to identify synthetic quinoline alkaloids with structural similarities to N-methyl-8-methoxyflindersine. plos.orgmdpi.com This led to the identification of several promising compounds that were then synthesized and tested, with some showing high efficacy against Leishmania parasites. nih.gov Future work will likely focus on refining these synthetic routes to increase yields and exploring a wider range of structural modifications to establish clear structure-activity relationships (SAR).
Integration of Multi-Omics Approaches for Deeper Mechanistic Insights
Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Multi-omics strategies, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful approach to achieve this. embopress.orgfrontiersin.org
In the study of its anticancer effects, research has already begun to scratch the surface of its mechanism. It was found that this compound treatment in colorectal cancer cells leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically involving the proteins p38 and ERK1/2. semanticscholar.orgresearchgate.net This finding suggests that MAPK signaling is a primary pathway mediating the compound's inhibitory effects on cancer cells. semanticscholar.orgresearchgate.net Further proteomic and transcriptomic analyses could provide a more comprehensive picture of the downstream targets and pathways affected by this compound, revealing the full extent of its cellular impact and potentially identifying biomarkers for treatment response. researchgate.net
Application of Advanced Computational Chemistry and Artificial Intelligence in Drug Discovery Research
For this compound, computational approaches have already proven valuable. Molecular docking models were used to predict and confirm that this compound binds effectively to the MAPK pathway proteins p38 and ERK. semanticscholar.orgresearchgate.net This computational insight supported the experimental findings about its mechanism of action in colorectal cancer. semanticscholar.orgresearchgate.net Similarly, in silico tools were instrumental in identifying promising synthetic analogs for antileishmanial activity. plos.orgresearchgate.net
Role of this compound as a Biochemical Probe or Lead Scaffold for Chemical Biology Studies
Beyond its direct therapeutic potential, this compound serves as an excellent molecular scaffold for chemical biology. Its core structure, a quinoline alkaloid, is a well-established pharmacophore found in numerous approved drugs with diverse applications, including anticancer, antimalarial, and antibacterial agents. nih.govresearchgate.net
The this compound framework can be used as a starting point—a lead scaffold—for the development of new classes of therapeutic agents. semanticscholar.org By systematically modifying its functional groups, medicinal chemists can create libraries of related compounds to probe biological systems or to optimize for activity against new targets. For instance, its demonstrated interaction with the MAPK pathway makes it a useful tool, or biochemical probe, for studying the intricacies of this critical signaling cascade in cancer and other diseases. rsc.org The development of analogs with varied substituents on the quinoline ring could help elucidate the specific structural requirements for modulating different biological pathways, contributing to both fundamental science and drug discovery. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
